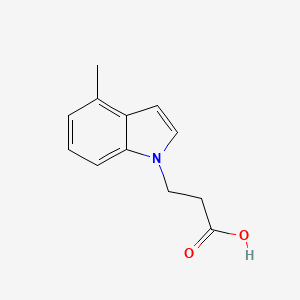

3-(4-methyl-1H-indol-1-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-3-2-4-11-10(9)5-7-13(11)8-6-12(14)15/h2-5,7H,6,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASGHKFXXDYQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN(C2=CC=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 3-(4-Methyl-1H-indol-1-yl)propanoic Acid

Executive Summary & Physicochemical Identity

3-(4-methyl-1H-indol-1-yl)propanoic acid is a functionalized indole derivative characterized by N-alkylation with a propanoic acid side chain. Unlike its C3-substituted isomer (a naturally occurring auxin analog), the N1-substituted variant serves primarily as a synthetic building block in medicinal chemistry, particularly for designing kinase inhibitors, GPCR ligands, and PROTAC linkers where the indole nitrogen must be capped to prevent metabolic oxidation or to lock conformation.

The molecule combines the lipophilic, electron-rich 4-methylindole core with a polar, ionizable carboxylic acid tail, creating a distinct amphiphilic profile suitable for fragment-based drug discovery (FBDD).

Table 1: Physicochemical Profile [1][2]

| Property | Data | Technical Note |

| Molecular Weight | 203.24 g/mol | Monoisotopic mass: 203.0946 |

| Formula | - | |

| CAS Number | 1094654-47-3 | - |

| LogP (Predicted) | 2.52 ± 0.2 | Moderately lipophilic; membrane permeable |

| pKa (Acid) | 4.60 ± 0.10 | Typical aliphatic carboxylic acid range |

| H-Bond Donors | 1 | (Carboxylic OH) |

| H-Bond Acceptors | 2 | (Carbonyl O, Hydroxyl O) |

| Topological PSA | 37.3 Ų | Good oral bioavailability predictor (<140 Ų) |

Synthetic Methodology: Regioselective N-Alkylation

The Challenge: N1 vs. C3 Selectivity

Indoles are ambident nucleophiles. The nitrogen lone pair participates in aromaticity, making the C3 position highly nucleophilic (enamine-like behavior).

-

Acidic Conditions: Favor C3-alkylation (electrophilic aromatic substitution).

-

Basic Conditions: Deprotonation of the N-H (

) creates an indolyl anion. The negative charge is delocalized, but the Nitrogen atom becomes the hard nucleophile, favoring

To synthesize this compound, we utilize a Base-Catalyzed Michael Addition to an acrylate ester, followed by hydrolysis. This route is superior to using 3-bromopropanoic acid, which often leads to elimination side products (acrylic acid) or dimerization.

Diagram 1: Synthetic Pathway & Logic

Caption: Two-step synthesis via Michael Addition ensures N1-selectivity over C3-alkylation.

Detailed Experimental Protocol

This protocol is designed for high purity (>98%) and scalability. It avoids strong bases (like NaH) that require anhydrous conditions, opting instead for Cesium Carbonate (

Phase A: Michael Addition (Ester Formation)

-

Setup: Charge a round-bottom flask with 4-methylindole (1.0 eq) and Acetonitrile (MeCN) (0.2 M concentration).

-

Base Addition: Add Cesium Carbonate (

) (1.5 eq). Stir for 15 minutes at Room Temperature (RT) to initiate deprotonation.-

Why: Pre-stirring ensures the indolyl anion is generated before the electrophile is introduced, reducing kinetic competition.

-

-

Electrophile: Add Methyl Acrylate (1.2 eq) dropwise.

-

Note: Methyl acrylate is preferred over tert-butyl acrylate here for easier hydrolysis, though t-butyl is better if acid-labile groups are present elsewhere.

-

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1). The N-H spot of indole will disappear.

-

Workup: Filter off inorganic salts (

). Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over -

Purification: Flash chromatography is usually required to remove traces of polymerized acrylate.

Phase B: Hydrolysis (Ester to Acid)

-

Solvent System: Dissolve the ester intermediate in a THF:Water (3:1) mixture.

-

Reagent: Add Lithium Hydroxide Monohydrate (

) (2.0 eq). -

Reaction: Stir at RT for 2–4 hours.

-

QC Check: LC-MS should show mass shift from [M+14]+ (Methyl ester) to [M+1]+ (Acid).

-

-

Isolation:

-

Acidify carefully with 1M HCl to pH ~3.

-

Extract with EtOAc (x3).

-

The product usually precipitates or crystallizes upon concentration. Recrystallize from Ethanol/Water if necessary.

-

Analytical Validation (Quality Control)

To confirm the identity of this compound, specific spectral signatures must be verified.

1H NMR Characterization (DMSO-d6)

-

Indole Core: The 4-methyl substitution breaks the symmetry of the benzene ring.

-

C4-Methyl: Singlet,

ppm (distinctive diagnostic peak). -

C2-H / C3-H: Doublets/Multiplets in the aromatic region (6.5–7.5 ppm).

-

-

Propanoic Chain:

-

: Triplet,

-

: Triplet,

-

: Triplet,

-

Carboxylic Acid: Broad singlet,

ppm (exchangeable with

Mass Spectrometry (ESI)

-

Positive Mode:

-

Negative Mode:

(Preferred for carboxylic acids).

Diagram 2: Analytical Logic Flow

Caption: Decision tree for structural validation using NMR and MS data.

Biological & Pharmaceutical Context

Bioisosterism & Scaffold Utility

The this compound scaffold is chemically significant for two reasons:

-

Indole Mimicry: It mimics the Tryptophan side chain but blocks the Hydrogen Bond Donor (HBD) capability of the indole nitrogen. This is useful for probing H-bond networks in protein active sites.

-

Linker Chemistry: The propanoic acid tail provides a "handle" for further conjugation. In PROTAC (Proteolysis Targeting Chimera) development, this acid can be coupled to an E3 ligase ligand or a target protein ligand via amide bond formation.

Metabolic Stability

N-alkylation prevents the formation of N-glucuronides, a common Phase II metabolic pathway for indoles. However, the 4-methyl group is a potential site for CYP450-mediated benzylic oxidation.

References

-

National Institute of Standards and Technology (NIST). (2023). Indole-1-propionic acid Mass Spectrum & Properties. (Data extrapolated for 4-methyl derivative). Retrieved from [Link]

-

PubChem. (2023). 4-Methylindole Compound Summary. (Precursor data). Retrieved from [Link]

-

Adamo, M. F. A., et al. (2007).[3] "Multicomponent synthesis of 3-indolepropionic acids." Organic Letters, 9(2), 303-305.[3] (Reference for Michael addition regioselectivity). Retrieved from [Link]

Sources

biological activity of N-linked indole propionic acids

An In-depth Technical Guide to the Biological Activity of Indole Propionic Acids

Executive Summary

This technical guide provides a comprehensive overview of the biological activities of indole propionic acids, with a primary focus on the extensively studied gut microbial metabolite, Indole-3-propionic acid (IPA). We begin by clarifying the critical distinction between the C-linked (C3) and N-linked (N1) isomers of this molecule. While N-linked indole-1-propionic acid has been synthesized and explored for specific applications, the vast body of research into its role in human health—spanning neuroprotection, metabolic regulation, and immune homeostasis—is centered on IPA. This document synthesizes current knowledge on the biosynthesis of IPA, its primary signaling mechanisms through the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR), and its potent receptor-independent antioxidant functions. We further explore its pleiotropic effects in the context of neurodegenerative disorders, metabolic diseases, and gut health. This guide is designed to be a definitive resource, incorporating detailed experimental protocols, data summaries, and pathway diagrams to support advanced research and development efforts.

Foundational Chemistry and Biosynthesis

A precise understanding of the molecular structure is fundamental to exploring the biological activity of indole propionic acids. The specific attachment point of the propionic acid side chain to the indole ring dictates the molecule's origin and function.

Structural Clarification: N-linked vs. C-linked Isomers

The term "indole propionic acid" can refer to two primary isomers. The distinction is crucial as their origins and known biological roles are vastly different.

-

Indole-3-propionic Acid (IPA): The propionic acid moiety is attached to the carbon at the 3-position of the indole ring. IPA is not synthesized by human cells; it is an exclusive metabolite of dietary tryptophan produced by specific species of the gut microbiota.[1][2][3] Its profound effects on host physiology are the central focus of this guide.

-

Indole-1-propionic Acid (N-linked): The propionic acid group is attached to the nitrogen atom at the 1-position. This isomer is typically generated through chemical synthesis.[4] While research on its biological activity exists, particularly in fields like agriculture and as an antimicrobial, it is far less extensive than the work on IPA in the context of human health.[4][5]

Microbial Biosynthesis of Indole-3-Propionic Acid (IPA)

IPA is a terminal product of tryptophan metabolism by anaerobic gut bacteria, most notably Clostridium sporogenes.[6] The pathway is a multi-step enzymatic process that occurs in the gut lumen.

-

Dietary Tryptophan: Approximately 4-6% of dietary tryptophan that escapes absorption in the small intestine becomes available for microbial metabolism in the colon.[7][8]

-

Transamination: Aromatic amino acid aminotransferases (ArAT) convert tryptophan to indole-3-pyruvic acid (IPyA).[7]

-

Reduction: IPyA is subsequently reduced to indole-3-lactic acid (ILA) by indolelactate dehydrogenase.[7]

-

Dehydration and Reduction: A series of enzymatic steps, including those involving the phenyllactate dehydratase gene cluster (fldC), convert ILA into IPA.[6][7]

Once synthesized, IPA is absorbed from the gut into the portal circulation and distributed systemically, where it can exert its biological effects on distal organs, including the brain.[7][9]

Caption: Biosynthesis of Indole-3-Propionic Acid (IPA) by Gut Microbiota.

Core Mechanisms of Action

IPA's biological effects are mediated through both receptor-dependent signaling pathways and direct, receptor-independent antioxidant activity. This dual functionality underpins its wide-ranging influence on host health.

Receptor-Mediated Signaling

IPA functions as a key signaling molecule by activating two critical ligand-activated transcription factors primarily expressed in the gut and immune cells.[10]

-

Aryl Hydrocarbon Receptor (AhR): As an AhR ligand, IPA plays a pivotal role in maintaining immune homeostasis.[3][7] Activation of AhR by IPA in immune cells and intestinal epithelial cells leads to the downregulation of pro-inflammatory pathways (e.g., NF-κB) and the production of anti-inflammatory cytokines like IL-10 and IL-22.[10][11] This signaling is crucial for regulating the function of immune cells such as T-helper 17 (Th17) cells and Type 3 Innate Lymphoid Cells (ILC3).[12]

-

Pregnane X Receptor (PXR): IPA is also a potent agonist of PXR.[7][13] In intestinal epithelial cells, PXR activation by IPA enhances gut barrier function by upregulating the expression of tight junction proteins.[10][14] This mechanism strengthens the mucosal barrier, reducing intestinal permeability and preventing the leakage of inflammatory molecules like lipopolysaccharide (LPS) into circulation.[6][15]

Caption: Receptor-Mediated Signaling Pathways of IPA.

Receptor-Independent Antioxidant Activity

Beyond its signaling roles, IPA is one of the most potent natural antioxidants identified.

-

Hydroxyl Radical Scavenging: IPA is a highly efficient scavenger of hydroxyl radicals (•OH), the most reactive and damaging free radical. Its potency in this regard exceeds that of melatonin.[6][16] A key advantage of IPA is that it scavenges radicals without generating pro-oxidant intermediate compounds, thereby preventing further oxidative chain reactions.[6][7]

-

Protection Against Oxidative Damage: Through its radical-scavenging activity, IPA directly protects vital macromolecules from oxidative stress. It has been shown to prevent lipid peroxidation in cell membranes and protect DNA from oxidative injury.[7][17][18] This potent antioxidant capacity is a cornerstone of its neuroprotective and anti-inflammatory effects.

Pleiotropic Biological Activities and Therapeutic Potential

The multifaceted mechanisms of IPA translate into a broad spectrum of protective effects across multiple physiological systems. Its levels in circulation have been inversely correlated with the risk and severity of numerous chronic diseases.[1][19][20]

| Biological Activity | Key Mechanisms | Associated Disease Contexts | Key Findings & References |

| Neuroprotection | Potent antioxidant; crosses blood-brain barrier; inhibits Aβ fibril formation; reduces neuroinflammation. | Alzheimer's Disease, Parkinson's Disease, Ischemic Stroke, Migraine. | Reduced neuronal damage and oxidative stress in ischemic models.[7][17][21] Levels negatively correlate with migraine frequency.[22] |

| Metabolic Regulation | Improves insulin sensitivity; inhibits hepatic lipid synthesis; promotes reverse cholesterol transport. | Type 2 Diabetes (T2D), Non-alcoholic Fatty Liver Disease (NAFLD), Cardiovascular Disease (CVD). | Higher circulating IPA is associated with a lower risk of T2D.[14][16] Reduces atherosclerotic plaque development in animal models.[20] |

| Gut Health & Immunity | Activates AhR and PXR; enhances intestinal barrier function; reduces pro-inflammatory cytokines (TNF-α, NF-κB). | Inflammatory Bowel Disease (IBD), Colitis, Sepsis. | Strengthens the intestinal barrier and suppresses immune response.[10][19] Protects against sepsis-induced organ injury.[23] |

| Antimicrobial | Direct action against specific pathogens. | Tuberculosis. | Exhibits selective in vitro and in vivo activity against Mycobacterium tuberculosis.[24] |

| Skeletal Health | Activates AhR signaling in bone cells; promotes osteoblast differentiation. | Postmenopausal Osteoporosis. | Supplementation protects against ovariectomy-induced bone loss in mice.[25] |

Methodologies for the Study of Indole Propionic Acids

Robust and validated methods for the quantification and functional assessment of IPA are critical for advancing research in this field.

Quantification in Biological Samples

The gold standard for accurate quantification of IPA and other tryptophan metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), owing to its high specificity and sensitivity.[26]

Protocol: LC-MS/MS Quantification of IPA in Human Plasma

-

Objective: To accurately measure the concentration of IPA in human plasma samples.

-

Principle: This method utilizes protein precipitation to extract IPA and an internal standard from the plasma matrix, followed by chromatographic separation and detection by mass spectrometry.

-

Materials:

-

Human plasma (K2EDTA anticoagulated)

-

Indole-3-propionic acid standard (Sigma-Aldrich)

-

Isotopically labeled internal standard (e.g., IPA-d5)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Centrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm)

-

HPLC vials

-

-

Methodology:

-

Sample Preparation: a. Thaw plasma samples on ice. b. In a 1.5 mL microcentrifuge tube, add 100 µL of plasma. c. Add 10 µL of the internal standard solution (e.g., 1 µg/mL IPA-d5 in methanol). d. Add 300 µL of ice-cold acetonitrile to precipitate proteins. e. Vortex vigorously for 1 minute. f. Incubate at -20°C for 20 minutes to enhance protein precipitation. g. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Extraction: a. Carefully collect the supernatant (~350 µL) and transfer it to a new tube. b. Evaporate the supernatant to dryness under a gentle stream of nitrogen. c. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). d. Vortex and transfer to an HPLC vial with an insert.

-

LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). b. Mobile Phase A: Water with 0.1% Formic Acid. c. Mobile Phase B: Acetonitrile with 0.1% Formic Acid. d. Gradient: A typical gradient might run from 5% B to 95% B over 8 minutes. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5 µL.

-

Mass Spectrometry: a. Ionization Mode: Electrospray Ionization (ESI), Negative. b. Detection: Multiple Reaction Monitoring (MRM). c. MRM Transitions:

- IPA: Q1 188.1 -> Q3 129.1

- IPA-d5 (Internal Standard): Q1 193.1 -> Q3 134.1

-

Data Analysis: a. Construct a standard curve using known concentrations of IPA. b. Quantify IPA in samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the standard curve.

-

Functional Assays

Assessing the functional impact of IPA on biological systems is key to understanding its mechanism of action.

Protocol: Intestinal Barrier Integrity Assay using Caco-2 Cells

-

Objective: To evaluate the effect of IPA on the integrity of an intestinal epithelial monolayer.

-

Principle: Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. Barrier integrity is measured by Transepithelial Electrical Resistance (TEER). An increase in TEER indicates a strengthening of the barrier.

-

Materials:

-

Caco-2 cells (ATCC)

-

Transwell inserts (0.4 µm pore size)

-

DMEM medium with 10% FBS, 1% Penicillin-Streptomycin

-

Indole-3-propionic acid (IPA)

-

LPS (optional, to induce barrier dysfunction)

-

TEER meter with "chopstick" electrodes (e.g., Millicell ERS-2)

-

-

Methodology:

-

Cell Culture: a. Seed Caco-2 cells onto Transwell inserts at a density of ~60,000 cells/cm². b. Culture for 21 days to allow for full differentiation, changing the medium every 2-3 days. c. Monitor monolayer formation by measuring TEER. A stable TEER reading >250 Ω·cm² indicates a differentiated monolayer.

-

Treatment: a. Once monolayers are differentiated, replace the medium with fresh medium containing various concentrations of IPA (e.g., 1 µM, 10 µM, 100 µM) in the basolateral (bottom) compartment. b. For barrier disruption models, a pro-inflammatory stimulus like LPS (1 µg/mL) can be added to the apical (top) compartment. c. Include a vehicle control (medium only).

-

TEER Measurement: a. Measure TEER at baseline (0 hours) and at subsequent time points (e.g., 24, 48 hours) post-treatment. b. Equilibrate the plate to room temperature for 15 minutes before measurement. c. Place the "chopstick" electrodes into the Transwell insert, ensuring the shorter electrode is in the apical compartment and the longer one is in the basolateral compartment. d. Record the resistance (Ω).

-

Data Analysis: a. Subtract the resistance of a blank Transwell insert (containing medium only) from all readings. b. Multiply the corrected resistance by the surface area of the insert (cm²) to obtain the final TEER value (Ω·cm²). c. Express results as a percentage of the baseline or control TEER to assess the effect of IPA treatment.

-

Caption: A typical experimental workflow for validating IPA's biological activity.

Clinical Significance and Future Directions

The growing body of evidence strongly supports the clinical relevance of IPA. Low circulating levels of IPA are consistently associated with a higher risk for metabolic and inflammatory diseases, positioning it as a promising biomarker of gut health and microbial function.[13][20]

Several clinical trials are underway to investigate the effects of direct IPA supplementation in healthy adults, aiming to determine its safety, bioavailability, and impact on biomarkers of inflammation, metabolic health, and brain function.[27][28][29] These studies will be critical in translating preclinical findings into therapeutic strategies.

Future research is poised to explore several exciting avenues:

-

Engineered Probiotics: Developing probiotic strains engineered to be high-level producers of IPA directly within the gut could offer a more targeted and sustained therapeutic approach than direct supplementation.[25]

-

Synergistic Formulations: Investigating the combined effects of IPA with prebiotics (e.g., dietary fiber) or other microbial metabolites to enhance its beneficial activities.

-

Exploring Isomers: While this guide focuses on IPA, further investigation into the specific biological activities of N-linked indole propionic acid and other isomers is warranted to fully map the functional landscape of this class of molecules.

By continuing to unravel the complex interactions between microbial metabolites like IPA and host physiology, we can pave the way for novel diagnostic and therapeutic strategies targeting the gut-brain axis to improve human health.

References

-

Drobek, D. (2025). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. MDPI. [Link]

-

Lv, M., et al. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. PMC. [Link]

-

Ren, T., et al. (2025). Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. PMC. [Link]

-

Gao, K., et al. (2022). Gut Microbiota-Derived Tryptophan Metabolites Maintain Gut and Systemic Homeostasis. PMC. [Link]

-

Gheorghe, C. E., et al. (n.d.). Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain. Ovid. [Link]

-

Gheorghe, C. E., et al. (2019). Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain. PMC. [Link]

-

ClinicalTrials.gov. (2024). Indole-3-PROpionic Acid Clinical Trials - a Pilot Study. ClinicalTrials.gov. [Link]

-

Lv, M., et al. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers. [Link]

-

Wang, G., et al. (2022). Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease. MDPI. [Link]

-

Jia, W., et al. (2022). Gut Microbially Produced Indole-3-Propionic Acid Inhibits Atherosclerosis by Promoting Reverse Cholesterol Transport and Its Deficiency Is Causally Related to Atherosclerotic Cardiovascular Disease. AHA Journals. [Link]

-

Schier, A. C., et al. (2021). Microbial metabolite indole-3-propionic acid supplementation does not protect mice from the cardiometabolic consequences of a Western diet. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

de Mello, V. D., et al. (2022). Indolepropionic Acid, a Gut Bacteria-Produced Tryptophan Metabolite and the Risk of Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease. MDPI. [Link]

-

Wikipedia. (n.d.). 3-Indolepropionic acid. Wikipedia. [Link]

-

Hwang, I. K., et al. (2009). Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus. PubMed. [Link]

-

ClinicalTrials.gov. (2025). Indole-3-PROpionic Acid Clinical Trials - a Pilot Study Part 2. ClinicalTrials.gov. [Link]

-

Zhang, Y., et al. (2023). Gut Microbiota Metabolite 3-Indolepropionic Acid Directly Activates Hepatic Stellate Cells by ROS/JNK/p38 Signaling Pathways. PubMed. [Link]

-

Ren, T., et al. (2025). Indole propionic acid (IPA) regulates intestinal immune cells through... ResearchGate. [Link]

-

Negatu, D. A., et al. (2020). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. PMC. [Link]

-

Emek, M. Ö., et al. (2024). The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology. MDPI. [Link]

-

Agus, A., et al. (2018). Impact of the Gut Microbiota on Intestinal Immunity Mediated by Tryptophan Metabolism. Frontiers in Immunology. [Link]

-

Cheong, J. H., et al. (2025). The role of the tryptophan metabolites in gut microbiota-brain axis and potential treatments: a focus on ischemic stroke. Frontiers. [Link]

-

ClinicalTrials.Veeva. (2025). Indole-3-PROpionic Acid Clinical Trials - a Pilot Study. ClinicalTrials.Veeva. [Link]

-

Bioaustralis Fine Chemicals. (n.d.). Indole-3-propionic acid. Bioaustralis Fine Chemicals. [Link]

-

Ren, T., et al. (2025). Indole propionic acid (IPA) affects cytokines through Aryl hydrocarbon... ResearchGate. [Link]

-

Liu, J., et al. (2022). Microbiota-derived metabolite Indoles induced aryl hydrocarbon receptor activation and inhibited neuroinflammation in APP/PS1 mice. PubMed. [Link]

-

Hwang, I. K., et al. (2025). Indole-3-Propionic Acid Attenuates Neuronal Damage and Oxidative Stress in the Ischemic Hippocampus | Request PDF. ResearchGate. [Link]

-

Chen, S.-J., et al. (2023). Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study. PubMed. [Link]

-

Qiu, X., et al. (2026). Engineered probiotic-derived indole-3-propionic acid inhibits ubiquitination via AHR signaling to treat postmenopausal osteoporosis. Taylor & Francis. [Link]

-

Liu, Z., et al. (2022). Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury. PubMed. [Link]

-

Nouri, Z., et al. (2025). Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases. PubMed. [Link]

-

Ren, T., et al. (2025). Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. PubMed. [Link]

-

Oxenkrug, G., et al. (2023). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. PMC. [Link]

-

Jagessar, L., et al. (2018). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. [Link]

-

Ren, T., et al. (2025). (PDF) Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. ResearchGate. [Link]

-

Fadda, A. A., et al. (1996). Synthesis of indole-N-propionitrile, N-propionic acid and N-propionamide derivatives of potential biological activity. PubMed. [Link]

-

Oxenkrug, G., et al. (2025). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. ResearchGate. [Link]

-

Wang, Y., et al. (2014). Synthesis and Biological Activity of N-Acyl O-Indolylalkyl Ethanolamines. ResearchGate. [Link]

-

Superpower. (n.d.). Indole-3-Propionic Acid Test. Improve Health With Superpower. [Link]

-

Wu, H., et al. (2024). Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine. MDPI. [Link]

-

Sundberg, R. J., et al. (2025). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry. [Link]

-

Liu, W., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PMC. [Link]

Sources

- 1. Gut Microbiota-Derived Tryptophan Metabolites Maintain Gut and Systemic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of indole-N-propionitrile, N-propionic acid and N-propionamide derivatives of potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Impact of the Gut Microbiota on Intestinal Immunity Mediated by Tryptophan Metabolism [frontiersin.org]

- 9. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microbiota-derived metabolite Indoles induced aryl hydrocarbon receptor activation and inhibited neuroinflammation in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. bioaustralis.com [bioaustralis.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. Frontiers | The role of the tryptophan metabolites in gut microbiota-brain axis and potential treatments: a focus on ischemic stroke [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. Indole-3-Propionic Acid Test | Improve Health With Superpower [superpower.com]

- 27. ClinicalTrials.gov [clinicaltrials.gov]

- 28. ClinicalTrials.gov [clinicaltrials.gov]

- 29. Indole-3-PROpionic Acid Clinical Trials - a Pilot Study [ctv.veeva.com]

Beyond the SDS: Technical Handling & Risk Assessment of 3-(4-methyl-1H-indol-1-yl)propanoic Acid

Executive Summary & Chemical Architecture

This guide serves as an advanced technical supplement to the standard Safety Data Sheet (SDS) for 3-(4-methyl-1H-indol-1-yl)propanoic acid . While standard SDSs provide generic regulatory compliance data, this document addresses the specific handling, stability, and experimental nuances required for high-integrity research applications.

Molecular Identity

Unlike the common tryptophan metabolite Indole-3-propionic acid (IPA), this compound is an N-substituted (1H-indol-1-yl) derivative with a methyl group at the 4-position.[1][2] This structural distinction is critical:

-

N-Substitution (Position 1): The propanoic acid tail is attached to the nitrogen, blocking the N-H hydrogen bond donor site. This alters solubility and receptor binding profiles compared to C3-substituted auxins.

-

4-Methyl Group: Adds steric bulk and lipophilicity (increasing LogP) near the indole core, potentially influencing metabolic stability and hydrophobic interactions in protein binding pockets.

| Property | Data / Prediction | Note |

| CAS Number | 1227606-25-2 | Specific Isomer |

| Molecular Formula | C₁₂H₁₃NO₂ | |

| Molecular Weight | 203.24 g/mol | |

| Predicted LogP | ~2.8 - 3.1 | More lipophilic than unsubstituted indole-1-propanoic acid. |

| pKa (Acid) | ~4.6 - 4.8 | Typical for aliphatic carboxylic acids. |

| Appearance | Off-white to beige solid | Indoles darken upon oxidation. |

Comprehensive Hazard Identification (Predictive Toxicology)

Note: As a specialized research chemical, comprehensive toxicological data (REACH dossiers) may be absent. The following risk assessment is derived from Structure-Activity Relationships (SAR) of analogous N-alkylated indoles and organic acids.

Primary Hazards (GHS Classification)

Based on the functional groups (carboxylic acid + electron-rich heterocycle), treat this compound as a Category 2 Irritant .

-

H315 (Skin Irritation): The carboxylic acid moiety can protonate tissue proteins, causing contact dermatitis.

-

H319 (Eye Irritation): High risk of corneal irritation due to acidity.

-

H335 (STOT-SE): Dust inhalation may irritate the upper respiratory tract.

The "Indole Toxicity" Nuance

While the propanoic acid tail dominates the immediate irritation profile, the 4-methylindole core carries specific biological implications.

-

Pneumotoxicity Warning: 3-methylindole (Skatole) is a known pneumotoxin in certain mammals due to CYP450 bioactivation. While 4-methylindole is generally less toxic, researchers should strictly avoid inhalation of dusts to prevent potential pulmonary interaction via cytochrome activation.

Storage, Stability & Degradation Pathways

Indole derivatives are notoriously sensitive to oxidative degradation. The electron-rich pyrrole ring is prone to radical attack, leading to polymerization (browning).

The Degradation Mechanism

-

Photo-oxidation: UV light generates singlet oxygen, which attacks the C2-C3 double bond of the indole.

-

Acid-Catalyzed Dimerization: Although N-substitution reduces the risk of electrophilic attack at C3 compared to NH-indoles, the 4-methyl group activates the benzene ring, maintaining high electron density.

Storage Protocol (The "Amber-Argon" Rule)

-

Temperature: Store at -20°C for long-term stability.

-

Atmosphere: Purge vials with Argon or Nitrogen after every use.

-

Container: Amber glass is mandatory to block UV radiation (<400 nm).

Figure 1: Critical storage logic to prevent oxidative degradation of the indole core.

Operational Protocols: Solubilization & Handling

Solubilization Strategy

This compound is amphiphilic but predominantly lipophilic due to the 4-methylindole core.

-

Water: Poor solubility (requires pH adjustment > 7.0 to form the salt).

-

DMSO: Excellent solubility (>50 mM). Recommended for biological stock solutions.

-

Ethanol: Good solubility, but avoid for long-term storage due to potential esterification of the carboxylic acid tail.

Step-by-Step Handling Workflow

This protocol ensures user safety and compound integrity.

-

PPE Verification: Nitrile gloves (0.11 mm minimum thickness) provide adequate protection against incidental splash. Double-glove if handling solutions >100 mM.

-

Weighing: Perform in a fume hood or enclosure. Indole dusts are potent irritants.

-

Dissolution (Stock Preparation):

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

-

Concentration: Aim for 10-50 mM stock.

-

Technique: Vortex for 30 seconds. If particulate remains, sonicate at 40kHz for 2 minutes (monitor temperature to avoid heating).

-

-

Aliquoting: Do not freeze/thaw the master stock repeatedly. Aliquot into single-use volumes (e.g., 20-50 µL) in amber microtubes.

Figure 2: Decision matrix for solubilization based on downstream application.

Emergency Response & First Aid

In the event of exposure, the chemical nature (acidic irritant) dictates the response.

| Exposure Route | Immediate Action | Scientific Rationale |

| Ocular | Rinse with water for 15 mins .[3] Lift eyelids. | Neutralize the acidic pH shift on the corneal surface immediately to prevent opacity. |

| Dermal | Wash with soap/water.[3][4][5][6] Do not use ethanol. | Ethanol acts as a permeation enhancer, potentially driving the lipophilic indole deeper into the dermis. |

| Inhalation | Move to fresh air.[3][4][5][7][8] Monitor for wheezing. | Indole derivatives can trigger bronchoconstriction in sensitized individuals. |

| Spill Cleanup | Neutralize with Sodium Bicarbonate (NaHCO₃). | Converts the acid to a water-soluble sodium salt for safer wiping/disposal. |

References

-

PubChem. (2023). Compound Summary: Indole-3-propionic acid (Analogous Structure Data).[9] National Library of Medicine. [Link]

-

ECHA. (2023).[10] Registration Dossier: Indole Derivatives and Alkyl Indoles. European Chemicals Agency.[10] [Link]

Sources

- 1. This compound | 1094654-47-3 [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. aksci.com [aksci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mpbio.com [mpbio.com]

- 9. Production of indole-3-propanoic acid and 3-(p-hydroxyphenyl)propanoic acid by Clostridium sporogenes: a convenient thin-layer chromatography detection system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Methylindole | C9H9N | CID 85282 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

3-(4-methyl-1H-indol-1-yl)propanoic acid storage stability

Part 1: Executive Summary & Physicochemical Profile

3-(4-methyl-1H-indol-1-yl)propanoic acid (CAS: 1094654-47-3) is a specialized N-substituted indole derivative. Unlike simple indoles, the nitrogen atom here is alkylated with a propanoic acid chain, which significantly alters its reactivity profile. While N-alkylation generally stabilizes the indole core against certain oxidative dimerization pathways common to N-H indoles, the presence of the electron-donating 4-methyl group activates the

This guide defines the protocols required to mitigate the two primary degradation vectors: C3-oxidative coupling and acid-catalyzed polymerization .

Table 1: Physicochemical & Stability Profile

| Property | Specification / Characteristic | Stability Implication |

| Molecular Structure | N-linked propanoic acid; 4-methyl substitution | N-linkage prevents N-H abstraction; 4-Me activates ring. |

| Molecular Weight | 203.24 g/mol | -- |

| Appearance | Off-white to pale brown solid | Darkening indicates oxidation (quinone formation). |

| Solubility | DMSO, Methanol, Ethanol; Low in Water | Protic solvents may accelerate degradation if acidic. |

| pKa (Predicted) | ~4.6 (Carboxylic acid) | Forms salts in basic media; stable as anion. |

| Hygroscopicity | Moderate | Moisture facilitates hydrolytic/oxidative pathways. |

| Light Sensitivity | High | Indole C2-C3 double bond absorbs UV; generates radicals. |

Part 2: Degradation Mechanisms & Causality

To ensure data integrity, researchers must understand why this compound degrades.

Photo-Oxidative Indolenine Formation

The indole ring is electron-rich. Upon exposure to UV light or atmospheric oxygen, the C2-C3 double bond is the primary site of attack. The 4-methyl group pushes electron density into the ring, lowering the oxidation potential.

-

Mechanism: Formation of a C3-hydroperoxide intermediate, leading to ring cleavage or formation of 3-oxindoles (indolenines).

-

Visual Indicator: Sample turns from off-white to pink/red (indoxyl radical species) and eventually dark brown (melanin-like oligomers).

Acid-Catalyzed Dimerization

Although the N-position is blocked, the C3 position remains nucleophilic. In the presence of moisture (which can absorb CO2 to become slightly acidic) or strong acid traces, the C3 carbon can attack the C2 position of another molecule.

-

Prevention: Store in a desiccated environment to prevent "wet acid" formation.

Part 3: Storage & Handling Protocols

Protocol A: Long-Term Storage (Solid State)

-

Temperature: -20°C is mandatory for storage >1 month.

-

Atmosphere: Purge vial with Argon or Nitrogen before sealing. Oxygen exclusion is the single most effective stabilizer.

-

Container: Amber glass vials with Teflon-lined caps. Avoid clear glass.

-

Desiccation: Store the vial inside a secondary container (jar) containing active silica gel or molecular sieves.

Protocol B: Solution Handling

-

Solvent Choice: Anhydrous DMSO is the preferred solvent for stock solutions (stable for ~3 months at -20°C).

-

Avoid: Do not store in acidic aqueous buffers. If aqueous dilution is needed, prepare immediately before use.

-

Thawing: Allow the frozen stock to equilibrate to room temperature before opening to prevent water condensation inside the vial.

Part 4: Visualization of Workflows

Figure 1: Critical Degradation Pathways

This diagram illustrates the vulnerability of the C3 position due to the 4-methyl activation, leading to oxidation.

Caption: Pathway showing 4-methyl activation leading to C3-oxidation and subsequent polymerization.

Figure 2: Standardized Handling Workflow

Follow this logic flow to maintain compound integrity from receipt to experiment.

Caption: Step-by-step decision tree for handling this compound.

Part 5: Quality Control (QC) Validation

To validate the stability of your batch, perform the following check:

Method: 1H-NMR (DMSO-d6)

-

Critical Region: Inspect the aromatic region (6.5 - 7.5 ppm) and the C2-H singlet (typically around 7.1-7.3 ppm for N-substituted indoles).

-

Fail Criteria:

-

Disappearance or broadening of the C2-H singlet (indicates C3 substitution/dimerization).

-

Appearance of broad aliphatic peaks upfield (0.5 - 2.0 ppm) not corresponding to the methyl group or propanoic chain (indicates polymerization).

-

Visual: Sample has turned black or gummy.

-

References

-

National Institutes of Health (PubChem) . (2023). 3-(1H-indol-3-yl)propanoate Compound Summary. Retrieved from [Link]

Application Notes & Protocols: Strategic Coupling Reactions for the Functionalization of Indole-1-Propanoic Acids

Introduction

Indole-1-propanoic acid (IPA) and its derivatives represent a scaffold of significant interest to researchers in medicinal chemistry and drug development. Initially identified as a unique metabolite produced by human gut microbiota from tryptophan, IPA has demonstrated a range of beneficial biological activities, including potent anti-inflammatory and antioxidant properties.[1][2] Its role in regulating gut immunity and barrier integrity has made it a compelling target for therapeutic development.[1] Beyond its natural functions, the IPA core is a versatile starting point for synthesizing novel chemical entities. Its structure, featuring a modifiable indole ring and a carboxylic acid handle, allows for diverse chemical transformations, enabling the creation of libraries of compounds for screening against various biological targets, such as cytosolic phospholipase A2α (cPLA2α) inhibitors and PPARα/γ co-agonists.[3][4]

This guide provides an in-depth exploration of key coupling reactions for the strategic functionalization of the IPA scaffold. We will delve into the mechanistic rationale behind common synthetic choices and provide detailed, field-proven protocols for two major classes of transformations: amide bond formation at the propanoic acid side chain and palladium-catalyzed cross-coupling reactions on the indole ring.

Section 1: Amide Bond Formation via Carboxylic Acid Activation

The propanoic acid moiety of IPA is the most direct handle for derivatization. Its conversion to an amide is a cornerstone transformation in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities to probe structure-activity relationships (SAR). The direct condensation of a carboxylic acid and an amine is generally unfavorable; therefore, the carboxylic acid must first be converted into a more electrophilic, "activated" species.[5][6]

Mechanistic Insight: Carbodiimide-Mediated Coupling

One of the most reliable and widely used methods for amide bond formation involves carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC reacts with the carboxylic acid of IPA to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the desired amine to form the amide bond.

However, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, reducing yield and complicating purification. To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions but still highly reactive towards the amine.[8]

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Comparative Data of Common Amide Coupling Reagents

The choice of coupling reagent is critical and depends on factors like substrate reactivity (especially for electron-deficient amines), desired reaction time, and cost.[8]

| Coupling Reagent | Additive | Base | Solvent | Typical Yields | Key Advantages & Considerations |

| EDC | HOBt or DMAP | DIPEA, Et₃N | DCM, DMF | 60-95% | Cost-effective, water-soluble urea byproduct is easily removed. HOBt minimizes racemization.[8] |

| HATU | None | DIPEA, Et₃N | DMF, ACN | 80-99% | Highly efficient, rapid reactions, effective for sterically hindered or electron-poor amines.[7] |

| PyBOP | None | DIPEA | DMF, DCM | 75-95% | Good for sensitive substrates, but produces carcinogenic HMPA byproduct. |

| Acyl Chloride | None | Pyridine, Et₃N | DCM, THF | 70-90% | Requires prior conversion of acid to acyl chloride (e.g., with SOCl₂), harsh conditions may not be suitable for complex molecules.[5][7] |

Protocol: General Procedure for EDC/HOBt Coupling of Indole-1-Propanoic Acid

This protocol describes the coupling of IPA with a generic primary amine.

Materials:

-

Indole-1-propanoic acid (1.0 eq)

-

Primary amine of choice (1.1 eq)

-

EDC hydrochloride (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Argon or Nitrogen gas supply

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add indole-1-propanoic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

-

Reagent Addition: Add the primary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature.

-

Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes. Causality Note: Slow addition of EDC at low temperature controls the exothermic reaction and minimizes the formation of the N-acylurea byproduct.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-16 hours).

-

Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Section 2: Palladium-Catalyzed Cross-Coupling of the Indole Ring

To create diversity around the indole core, palladium-catalyzed cross-coupling reactions are indispensable tools.[9][10] These reactions typically require a halo-substituted indole as a starting material (e.g., 5-bromo-indole-1-propanoic acid), which can be synthesized via standard halogenation methods. These reactions enable the formation of new carbon-carbon bonds at specific positions on the indole ring.

Sources

- 1. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. hepatochem.com [hepatochem.com]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: Utilizing 3-(4-methyl-1H-indol-1-yl)propanoic acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Diversity of Peptides

The therapeutic landscape is continuously being reshaped by peptide-based drugs. Their high specificity and potency offer significant advantages over traditional small molecules. However, challenges such as poor metabolic stability and limited oral bioavailability often hinder their clinical translation. To overcome these limitations, the incorporation of unnatural or modified amino acids has become a cornerstone of modern peptide drug design. 3-(4-methyl-1H-indol-1-yl)propanoic acid is one such molecule, offering a unique scaffold to modulate the physicochemical properties of peptides.

This N-alkylated indole derivative provides a strategic tool for medicinal chemists. The indole moiety, a privileged structure in drug discovery, can participate in various non-covalent interactions, including π-stacking and hydrogen bonding, potentially enhancing binding affinity and selectivity to biological targets.[1] The N-alkylation introduces conformational constraints, which can rigidify the peptide backbone, leading to improved enzymatic stability and receptor binding.[2] Furthermore, the methyl group on the indole ring can be used to fine-tune lipophilicity and steric interactions within the binding pocket.

This guide provides a comprehensive overview of the application of this compound in peptide synthesis, detailing protocols for its efficient incorporation and the subsequent characterization of the modified peptides.

Chemical Properties of this compound

A clear understanding of the chemical properties of this building block is crucial for its successful application.

| Property | Value | Source |

| CAS Number | 1094654-47-3 | [3] |

| Molecular Formula | C12H13NO2 | [3] |

| Molecular Weight | 203.24 g/mol | [3] |

| Appearance | Off-white to light yellow solid | - |

| Solubility | Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis. | - |

Core Challenges and Strategic Solutions

The incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents two primary challenges inherent to its structure:

-

Steric Hindrance: As an N-alkylated amino acid, the secondary amine is sterically more demanding than a primary amine, which can significantly slow down the coupling reaction.[4] This can lead to incomplete acylation and the formation of deletion sequences.[5]

-

Lack of a Chiral Center: This molecule is not a traditional alpha-amino acid and lacks a chiral center at the alpha-carbon.

To address the challenge of steric hindrance, the use of highly efficient coupling reagents is paramount. Standard carbodiimide reagents like DCC or DIC may prove insufficient.[6] Instead, uronium or phosphonium salt-based reagents are recommended to achieve high coupling yields.[7]

Experimental Protocols

PART 1: Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a model peptide containing a this compound modification using a standard Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

This compound

-

Coupling Reagents: HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: Methanol, Isopropanol

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Precipitation/Washing Solvent: Cold diethyl ether

Step-by-Step Methodology:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling (Standard Amino Acids):

-

In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with HATU/HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (3x).

-

Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Incorporation of this compound:

-

Rationale for Reagent Choice: Due to the steric hindrance of the N-alkylated indole moiety, a high-reactivity coupling reagent like HATU or HCTU is crucial for driving the reaction to completion.[7] These reagents form highly reactive OAt or OCt esters, respectively, which are more effective at acylating sterically hindered amines.[5]

-

In a separate vial, dissolve this compound (4 eq.) and HATU/HCTU (3.9 eq.) in DMF. Add DIPEA (8 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated solution to the deprotected N-terminal of the growing peptide chain on the resin.

-

Agitate the reaction mixture for 2-4 hours. A longer coupling time is recommended due to steric hindrance.

-

Monitoring the Coupling: The Kaiser test is not applicable for N-alkylated amines. A bromophenol blue test can be used as an alternative. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.[8]

-

If the coupling is incomplete, a second coupling is recommended.

-

-

Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Washing:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and residual cleavage cocktail.

-

-

Drying: Dry the crude peptide pellet under vacuum.

PART 2: Solution-Phase Coupling Protocol

For certain applications, such as fragment condensation or the synthesis of shorter peptides, a solution-phase approach may be preferred.

Materials:

-

N-terminally protected peptide fragment

-

C-terminally protected peptide fragment (or amino acid ester) with a free N-terminal amine

-

This compound

-

Coupling Reagent: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous DMF or a mixture of DMF/DCM

Step-by-Step Methodology:

-

Reactant Dissolution: Dissolve the N-terminally protected peptide fragment (1 eq.) and this compound (1.1 eq.) in anhydrous DMF.

-

Activation: To the solution from step 1, add COMU (1.1 eq.) and DIPEA (2.2 eq.). Stir the mixture at 0 °C for 10-15 minutes to activate the carboxylic acid.

-

Rationale for Reagent Choice: COMU is a highly efficient and safe coupling reagent that has shown excellent performance in couplings involving sterically hindered and N-methylated amino acids, with efficiencies comparable to HATU.[9]

-

-

Coupling: To the activated mixture, add the C-terminally protected peptide fragment (or amino acid ester) with the free N-terminal amine (1 eq.).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude peptide by flash column chromatography on silica gel.

Visualization of Workflows

Solid-Phase Peptide Synthesis Workflow

Caption: Workflow for Solid-Phase Peptide Synthesis.

Characterization Workflow

Caption: Peptide Purification and Characterization Workflow.

Peptide Characterization

Following synthesis and cleavage, the crude peptide must be purified and characterized to confirm its identity and purity.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for purifying synthetic peptides.[10]

-

Column: A C18 column is typically used for peptide purification.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both containing an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA), is commonly employed.[11]

-

Detection: UV absorbance is monitored at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like the indole moiety).

Typical Gradient for Purification:

| Time (min) | % Mobile Phase B (ACN with 0.1% TFA) |

| 0 | 5 |

| 5 | 5 |

| 35 | 65 |

| 40 | 95 |

| 45 | 95 |

| 50 | 5 |

Fractions are collected across the elution profile and analyzed for purity by analytical HPLC and for mass by mass spectrometry.

Characterization by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide.[12]

-

Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.

-

Analysis: The observed molecular weight should match the calculated theoretical mass of the peptide containing the this compound modification.

-

Tandem MS (MS/MS): Fragmentation analysis can be used to confirm the peptide sequence and the location of the modification.[13]

Conclusion

The incorporation of this compound into peptides offers a promising strategy for modulating their pharmacological properties. While its N-alkylated structure presents challenges in peptide synthesis, these can be effectively overcome by employing optimized protocols with high-efficiency coupling reagents. The detailed methodologies and characterization techniques provided in this guide are intended to equip researchers with the necessary tools to successfully utilize this valuable building block in their drug discovery and development endeavors.

References

- BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem.

- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- RSC Publishing. (n.d.).

- PMC. (2023).

- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Biopolymers, 96(6), 715–722.

- Bio-protocol. (n.d.). Peptide Synthesis.

- Biovera. (2024).

- ResearchGate. (n.d.).

- Coon, J. J., Syka, J. E., Shabanowitz, J., & Hunt, D. F. (2005). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.

- Biovera. (2024).

- Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(10), 3765–3768.

- aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.

- Waters Corporation. (n.d.).

- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Agilent. (2024).

- Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Biopolymers, 96(6), 715–722.

- Frontiers in Chemistry. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.

- PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.

- ResearchGate. (n.d.). Nα-Amino Acids Containing Privileged Structure: Design, Synthesis and Use in Solid-Phase Peptide Synthesis.

- BenchChem. (n.d.). Addressing challenges in the synthesis of long peptide chains.

- Agilent. (n.d.).

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. lcms.cz [lcms.cz]

- 11. agilent.com [agilent.com]

- 12. biovera.com.au [biovera.com.au]

- 13. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Mastering Crystallization: An Application Guide for 3-(4-methyl-1H-indol-1-yl)propanoic acid

This comprehensive guide provides detailed application notes and protocols for the crystallization of 3-(4-methyl-1H-indol-1-yl)propanoic acid (CAS 1094654-47-3).[1] Intended for researchers, scientists, and professionals in drug development, this document moves beyond simple step-by-step instructions to explain the underlying scientific principles that govern successful crystallization. By understanding these core concepts, researchers can troubleshoot and optimize the process for obtaining high-purity, crystalline material suitable for further analysis and application.

Foundational Principles: Understanding the Molecule

This compound is a small organic molecule featuring an indole core, a versatile scaffold in medicinal chemistry. The presence of both a carboxylic acid group and a substituted indole ring imparts specific physicochemical properties that are critical to consider when developing a crystallization strategy. The carboxylic acid moiety introduces the potential for hydrogen bonding, which can significantly influence crystal packing. The indole ring, being largely planar and hydrophobic, will affect solubility in various organic solvents.

A critical consideration in the crystallization of any active pharmaceutical ingredient (API) is the potential for polymorphism. Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[2][3][4] These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability. Therefore, a robust crystallization protocol should not only aim to produce crystalline material but also to control the polymorphic form.

Strategic Solvent Selection: The Key to Supersaturation

The cornerstone of any crystallization process is the creation of a supersaturated solution, from which the crystalline solid can precipitate in an ordered manner. The choice of solvent is therefore paramount. An ideal solvent system will exhibit moderate solubility for this compound at elevated temperatures and significantly lower solubility at reduced temperatures.

Solvent Screening Protocol

A preliminary solvent screen is essential to identify promising candidates for crystallization. This can be performed on a small scale to conserve material.

Objective: To identify single or binary solvent systems that demonstrate temperature-dependent solubility for the target compound.

Materials:

-

This compound

-

A selection of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, heptane, water)

-

Small vials (e.g., 1-2 mL) with secure caps

-

Stir plate and magnetic stir bars

-

Heat source (e.g., hot plate)

-

Ice bath

Procedure:

-

Initial Solubility Assessment:

-

Place a small, known amount of the compound (e.g., 10 mg) into separate vials.

-

Add a measured volume of each test solvent (e.g., 0.5 mL) to the respective vials.

-

Stir at room temperature and observe for dissolution. Note solvents in which the compound is freely soluble, partially soluble, or insoluble.

-

-

Hot Solubility Assessment:

-

For solvents in which the compound was partially soluble or insoluble at room temperature, gently heat the vials while stirring.

-

Observe for dissolution. A good candidate solvent will fully dissolve the compound upon heating.

-

-

Cooling and Precipitation:

-

Once dissolved, allow the hot solutions to cool slowly to room temperature.

-

After reaching room temperature, place the vials in an ice bath to further reduce the temperature.

-

Observe for the formation of a crystalline precipitate. An ideal solvent will yield a significant amount of solid upon cooling.

-

Data Interpretation:

| Solvent Category | Observation at Room Temp. | Observation at Elevated Temp. | Observation upon Cooling | Suitability for Crystallization |

| Good | Sparingly soluble or insoluble | Completely soluble | Crystalline precipitate forms | High |

| Poor (Too Soluble) | Completely soluble | - | No or minimal precipitate | Low (Consider as an anti-solvent) |

| Poor (Insoluble) | Insoluble | Insoluble | No dissolution | Low |

Based on the properties of similar indole carboxylic acids, a promising starting point for solvent screening would include alcohols (methanol, ethanol), esters (ethyl acetate), and chlorinated solvents (dichloromethane).[5] For inducing precipitation, non-polar anti-solvents like heptane or petroleum ether could be effective.

Crystallization Methodologies: Protocols and Rationale

Once a suitable solvent system is identified, several techniques can be employed to induce crystallization. The choice of method can influence the crystal size, morphology, and polymorphic form.

Slow Cooling Crystallization

This is the most common and often the most effective method for obtaining high-quality single crystals. The gradual decrease in temperature allows for the slow formation of crystal nuclei and subsequent growth, minimizing the inclusion of impurities.

Protocol:

-

Dissolution: In a suitable flask, dissolve the this compound in the minimum amount of the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point). Ensure complete dissolution.

-

Hot Filtration (Optional but Recommended): If any particulate matter is present, perform a hot filtration through a pre-warmed filter paper or a syringe filter to remove insoluble impurities. This step is crucial to prevent these particles from acting as unwanted nucleation sites.

-

Slow Cooling: Cover the flask to prevent rapid evaporation and allow it to cool slowly to room temperature. For even slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

-

Further Cooling: Once at room temperature, transfer the flask to a refrigerator or an ice bath to maximize the yield of the crystalline product.

-

Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to remove any remaining solvent.

Causality Behind the Choices: The slow cooling rate is critical as it allows the molecules to arrange themselves in the most thermodynamically stable crystal lattice, leading to higher purity and potentially larger crystals. Hot filtration removes heterogeneous nuclei, promoting the formation of fewer, more perfect crystals.

Slow Evaporation

This technique is particularly useful when the compound is highly soluble in the chosen solvent, even at low temperatures. It is a simple method for generating single crystals suitable for X-ray diffraction.

Protocol:

-

Solution Preparation: Prepare a dilute to moderately concentrated solution of the compound in a suitable solvent in a beaker or vial.

-

Evaporation: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow solvent evaporation at room temperature.

-

Crystal Growth: Place the container in a vibration-free location and allow the solvent to evaporate over several days to weeks.

-

Isolation: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.

Causality Behind the Choices: The slow rate of evaporation gradually increases the concentration of the solute, leading to a state of supersaturation and subsequent crystal growth. The lack of thermal gradients, as seen in slow cooling, can sometimes lead to the formation of very high-quality crystals. A reported method for a similar compound, methyl 3-(1H-indol-3-yl)propanoate, involved slow evaporation from a dichloromethane/petroleum solution at room temperature.[5]

Anti-Solvent Addition (Solvent Diffusion)

This method is effective when a compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent"). The two solvents must be miscible.

Protocol:

-

Solution Preparation: Dissolve the compound in a minimal amount of the "good" solvent.

-

Anti-Solvent Addition: Slowly add the "anti-solvent" to the solution with gentle stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates the onset of precipitation.

-

Re-dissolution and Crystallization: Add a small amount of the "good" solvent dropwise until the solution becomes clear again.

-

Incubation: Seal the container and allow it to stand undisturbed at a constant temperature. Crystals should form over time.

Causality Behind the Choices: The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, thereby inducing supersaturation and crystallization. The slow addition and subsequent slight re-dissolution create a state of minimal supersaturation, which is ideal for controlled crystal growth.

Visualization of the Crystallization Workflow

The general workflow for developing a crystallization protocol can be visualized as follows:

Caption: A generalized workflow for crystallization protocol development.

Troubleshooting Common Crystallization Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Oiling Out | The compound's melting point is lower than the crystallization temperature; the solution is too concentrated; cooling is too rapid. | Use a lower crystallization temperature; use a more dilute solution; slow down the cooling rate; add a seed crystal. |

| No Crystals Form | The solution is not sufficiently supersaturated; the compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some solvent; add an anti-solvent; cool to a lower temperature; scratch the inside of the flask with a glass rod to create nucleation sites. |

| Formation of Fine Powder | Nucleation rate is too high; cooling is too rapid. | Decrease the cooling rate; use a more dilute solution; reduce the level of supersaturation. |

| Impure Crystals | Incomplete dissolution of impurities; rapid crystal growth trapping impurities. | Perform a hot filtration step; slow down the crystallization process (slower cooling or evaporation). |

Conclusion

The successful crystallization of this compound is a multifactorial process that requires a systematic approach. By understanding the physicochemical properties of the molecule, performing a thorough solvent screen, and carefully selecting and executing the appropriate crystallization technique, researchers can obtain high-purity crystalline material. This guide provides a robust framework for developing a successful crystallization protocol, emphasizing the importance of understanding the "why" behind each step to enable logical troubleshooting and optimization.

References

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. Available at: [Link]

-

Methyl 3-(1H-indol-3-yl)propanoate - PMC - NIH. Available at: [Link]

-

3-(1H-indol-3-yl)-2-methylpropanoic acid - ChemSynthesis. Available at: [Link]

-

Contrasting Polymorphism of Related Small Molecule Drugs Correlated and Guided by the Computed Crystal Energy Landscape - ACS Publications. Available at: [Link]

- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents.

-

Competitive and Cooperative Mechanisms in the Self-Assembly Evolution of Indole Carboxylic Acid–Bipyridine Cocrystals | Crystal Growth & Design - ACS Publications. Available at: [Link]

-

Synthesis and crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone - ResearchGate. Available at: [Link]

-